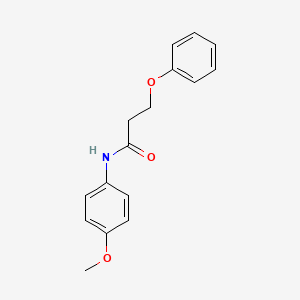![molecular formula C21H24N2O2 B5606005 3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)
3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those structurally akin to "3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol," typically involves multi-step reactions. For instance, the Friedländer synthesis is a notable method that forms the quinoline core by condensing 2-aminobenzaldehyde with ketones or carbonyl compounds (Gao et al., 2011). These methods are characterized by their ability to introduce various substituents into the quinoline ring, allowing for the synthesis of a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and interaction with other molecules. Techniques such as IR and NMR spectral data are instrumental in elucidating the structure of these compounds, providing insights into their electronic and spatial configuration (Iwanami, Seki, & Inagaki, 1971). These analyses reveal the presence of functional groups and their arrangements, which are essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which alter their chemical properties. For example, the introduction of substituents through reactions such as the Mannich reaction can significantly affect the compound's biological activity and solubility (Nasr, Nabih, & Burckhalter, 1978). These reactions are pivotal for tailoring the compound for specific applications, including materials science and medicinal chemistry.
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various fields, affecting its formulation and functionality in practical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are defined by the functional groups present in the molecule. Quinoline derivatives exhibit a rich chemistry due to the presence of nitrogen in the quinoline ring, which imparts basicity and facilitates various chemical transformations essential for synthesizing complex molecules (Smith et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-25-17-10-11-20-18(12-17)21(24)19(15(2)22-20)14-23(3)13-16-8-6-5-7-9-16/h5-12H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCUHGLQEIXMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)
![N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)spiro[2.3]hexane-1-carboxamide](/img/structure/B5605943.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![N-(2-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5605978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)
![(3S)-N,N-dimethyl-1-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5606015.png)